omiderm
Description
Properties
CAS No. |
104220-30-6 |
|---|---|
Molecular Formula |
C9H8N2OS |
Synonyms |
omiderm |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Omiderm
Diversification-Oriented Synthesis of Omiderm Derivatives for Research Probes
Incorporation of Probes and Tags into this compound Scaffolds
The incorporation of probes and tags into polymer scaffolds is a valuable strategy for studying material behavior, tracking degradation, or enabling targeted interactions. This can involve chemically conjugating fluorescent probes, radioactive labels, or affinity tags to the polymer backbone or pendant groups. For a copolymer containing monomers like acrylamide (B121943) and hydroxyalkyl methacrylate (B99206), potential sites for functionalization could include the hydroxyl groups of the methacrylate component or modifications of the amide group in acrylamide.
Molecular and Cellular Mechanistic Investigations of Omiderm
Omiderm's Interactions with Biological Macromolecules
Understanding how a compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. These interactions can involve enzymes, receptors, and protein complexes, influencing a wide range of cellular processes.
Enzyme Inhibition Kinetics and Theoretical Mechanisms by this compound
Studying enzyme inhibition kinetics involves determining how a compound affects the rate of enzyme-catalyzed reactions. This can reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, and provide parameters such as the inhibition constant (Ki). nih.govbiorxiv.orgpharmaguideline.comresearchgate.net Theoretical mechanisms explore the molecular details of how the inhibitor binds to the enzyme and impedes its activity. Mechanism-based inhibitors, for instance, are transformed by the enzyme into a reactive species that then inhibits the enzyme, often through covalent modification. nih.gov
Based on the available information, specific data regarding the enzyme inhibition kinetics or theoretical mechanisms by the chemical compound "this compound" were not found.
Data Table 3.1.1: this compound's Enzyme Inhibition Kinetic Parameters
| Enzyme Target | Inhibition Type | Ki (µM) | Vmax Apparent | Km Apparent | Notes |
| Data not available | Data not available | Data not available | Data not available | Data not available | No specific enzyme inhibition data for this compound as a chemical compound was found. |
Receptor Binding and Activation Mechanisms by this compound
Receptor binding studies investigate the interaction of a compound with specific cellular receptors, which are often proteins located on the cell surface or within the cytoplasm or nucleus. khanacademy.org These studies determine binding affinity, selectivity, and the downstream effects of binding, such as receptor activation or blockade. Mechanisms of receptor binding can involve various types of interactions, including hydrogen bonds and hydrophobic interactions. mdpi.combiorxiv.org Ligand binding can induce conformational changes in the receptor, leading to the activation of intracellular signaling pathways. khanacademy.orgisarbioscience.de
Based on the available information, specific data regarding the receptor binding or activation mechanisms by the chemical compound "this compound" were not found.
Data Table 3.1.2: this compound's Receptor Binding Data
| Receptor Target | Binding Affinity (Kd or Ki) | Agonist/Antagonist Activity | Signaling Pathway Modulation | Notes |
| Data not available | Data not available | Data not available | Data not available | No specific receptor binding data for this compound as a chemical compound was found. |
This compound's Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, forming complex networks known as the interactome. csic.esnih.govbiorxiv.org Compounds can modulate PPIs by disrupting or enhancing the interaction between two or more proteins, thereby influencing downstream cellular functions. Targeting PPIs represents a significant area in drug discovery, particularly for intracellular targets that are challenging for larger molecules like antibodies. csic.esnih.gov
Based on the available information, specific data regarding the modulation of protein-protein interactions by the chemical compound "this compound" were not found.
Data Table 3.1.3: this compound's Effects on Protein-Protein Interactions
| Protein Interaction Pair | Effect of this compound (Enhancement/Disruption) | IC50 or EC50 (µM) | Method of Detection | Notes |
| Data not available | Data not available | Data not available | Data not available | No specific protein-protein interaction modulation data for this compound as a chemical compound was found. |
Elucidation of this compound's Intracellular Molecular Targets
Identifying the specific intracellular molecules or pathways that a compound interacts with is essential for understanding its biological effects. This often requires systematic approaches to survey the cellular landscape.
Omics-Based Approaches for this compound Target Identification (e.g., Proteomics, Metabolomics)
Omics technologies, such as proteomics and metabolomics, provide high-throughput methods to globally analyze proteins and metabolites within a biological system. creative-proteomics.commetabolon.comfrontiersin.org Proteomics can identify changes in protein expression or modification upon compound treatment, while metabolomics can reveal alterations in metabolic pathways. creative-proteomics.comfrontiersin.orgnih.gov By comparing the omics profiles of treated and untreated cells, researchers can infer potential protein or enzyme targets that are affected by the compound. nih.govembopress.org Multi-omics approaches integrate data from different omics layers for a more comprehensive understanding. metabolon.com
Based on the available information, specific data from omics-based approaches for identifying intracellular targets of the chemical compound "this compound" were not found.
Data Table 3.2.1: Omics Analysis Results for this compound Treatment
| Omics Platform (Proteomics/Metabolomics) | Biological System (Cell Line, Tissue) | Key Findings (e.g., altered proteins, metabolites, pathways) | Potential Targets Identified | Notes |
| Data not available | Data not available | Data not available | Data not available | No specific omics data for this compound as a chemical compound was found. |
Computational Modeling of this compound-Target Interactions
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between a compound and its potential targets at an atomic level. mdpi.comnih.govnih.gov These methods can provide insights into binding modes, affinities, and the conformational changes that occur upon binding. mdpi.combiorxiv.org Computational modeling can complement experimental data and help prioritize potential targets for further investigation. nih.govbiorxiv.org
Based on the available information, specific data from computational modeling studies of the chemical compound "this compound" interacting with potential targets were not found.
Data Table 3.2.2: Computational Modeling Predictions for this compound Interactions
| Target Protein/Molecule | Predicted Binding Site | Predicted Binding Affinity (e.g., Docking Score, Binding Energy) | Key Interacting Residues/Atoms | Modeling Method (Docking, MD) | Notes |
| Data not available | Data not available | Data not available | Data not available | Data not available | No specific computational modeling data for this compound as a chemical compound was found. |
This compound's (Omidenepag's) Influence on Cellular Signaling Pathways
Omidenepag, the active metabolite of Omidenepag Isopropyl, functions as a selective agonist for the E-prostanoid subtype 2 (EP2) receptor. mims.comdrugbank.comnih.govnih.goveyewiki.orgpatsnap.comguidetopharmacology.orgresearchgate.netmedchemexpress.comtargetmol.comresearchgate.netmedchemexpress.comnih.govnih.gov The EP2 receptor is a Gs-coupled transmembrane receptor found in various ocular tissues involved in aqueous humor dynamics, including the ciliary body and trabecular meshwork (TM). nih.goveyewiki.orgresearchgate.net
Upon binding of Omidenepag to the EP2 receptor, a cascade of intracellular events is initiated. This interaction stimulates a Gs-protein-mediated increase in intracellular levels of cyclic adenosine (B11128) 3',5-cyclic monophosphate (cAMP). nih.goveyewiki.orgpatsnap.comresearchgate.net Elevated cAMP levels are known to modulate various cellular processes and signaling cascades within these ocular tissues, ultimately contributing to increased aqueous humor outflow and a reduction in IOP. nih.goveyewiki.orgpatsnap.comresearchgate.net
In vitro studies have provided insights into the specific cellular pathways perturbed by Omidenepag. Research using human trabecular meshwork (HTM) cells has shown that Omidenepag can influence the expression of genes related to the extracellular matrix (ECM). For instance, Omidenepag significantly downregulated the mRNA expression of COL12A1 and COL13A1 in HTM cells. nih.gov Additionally, studies comparing Omidenepag with prostaglandin (B15479496) F2α have investigated their effects on TGF-β2-modulated HTM cells, examining mRNA expression of ECM proteins like COL1, COL4, COL6, FN, and αSMA in both 2D and 3D spheroid cultures. mdpi.com
Furthermore, in vitro studies using HTM cells exposed to oxidative stress induced by H2O2 demonstrated that Omidenepag Isopropyl ophthalmic solution attenuated changes associated with glaucoma, such as fibrotic changes and the upregulation of stress markers. tandfonline.com Specifically, Omidenepag Isopropyl decreased the upregulation of COL1A1 and sXBP-1 mRNA levels induced by H2O2 in these cells. tandfonline.com
Omidenepag's influence on cellular homeostasis mechanisms is linked to its effects on the trabecular meshwork and Schlemm's canal endothelial cells, which are crucial for maintaining the balance of aqueous humor outflow. By modulating TM cell fibrosis and affecting Schlemm's canal endothelial cell permeability, Omidenepag contributes to increasing outflow facility through the conventional pathway. nih.govresearchgate.net These actions can be seen as impacting the cellular processes that maintain tissue homeostasis within the ocular outflow system, particularly in the context of regulating IOP. Studies investigating the effects of Omidenepag on tunicamycin-induced endoplasmic reticulum (ER) stress in human trabecular meshwork cells also suggest an impact on cellular stress response mechanisms, which are integral to maintaining cellular homeostasis. tandfonline.commdpi.com
Specific Pathway Perturbations by this compound in In Vitro Systems
Investigating this compound's (Omidenepag's) Biochemical Interactions in Cellular Models
Biochemical interaction studies have focused on the binding and activity of Omidenepag at the EP2 receptor and its potential interactions with other enzymes relevant to ocular physiology.
The primary membrane interaction of Omidenepag involves its binding to the EP2 receptor, a Gs-coupled transmembrane protein embedded in the cell membrane of target ocular tissues like the ciliary body and trabecular meshwork. nih.goveyewiki.org Studies have characterized the binding affinity and agonistic activity of Omidenepag at the human EP2 receptor expressed in cell lines, such as HEK293 cells. medchemexpress.commedchemexpress.com Omidenepag has demonstrated strong selective binding affinity (Ki = 3.6 nM) and high agonistic activity (EC50 = 8.3 nM or 1.1 nM depending on the assay) towards the EP2 receptor, with significantly lower affinity for other prostanoid receptors like EP1 and FP receptors. drugbank.comnih.govnih.goveyewiki.orgguidetopharmacology.orgmedchemexpress.comtargetmol.comresearchgate.netmedchemexpress.comnih.gov
Omidenepag's activation of the EP2 receptor leads to an increase in intracellular cAMP levels nih.goveyewiki.orgpatsnap.comresearchgate.net. cAMP is a crucial second messenger that operates within the cytoplasm and can influence the function of various subcellular compartments by activating protein kinases and modulating downstream signaling pathways. While the broad effects of elevated cAMP on all subcellular compartments in ocular tissues are not exhaustively detailed in the provided searches, this increase represents a direct impact on intracellular signaling that can have widespread effects. Additionally, studies examining the effects of Omidenepag on ER stress in HTM cells indicate an influence on the function of the endoplasmic reticulum, a key organelle involved in protein folding and cellular stress responses. tandfonline.commdpi.com
Advanced Analytical Methodologies for Omiderm Research
Chromatographic Techniques for Omiderm and its Metabolites in Research Samples
Chromatographic techniques are essential for separating complex mixtures into individual components based on their differential partitioning between a stationary phase and a mobile phase. This separation is a crucial prerequisite for the identification and quantification of specific compounds, including potential metabolites or degradation products of materials used in biological contexts.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely applied in pharmaceutical and biomedical analysis for the separation, identification, and quantification of a broad range of compounds, including small molecules, peptides, and even larger proteins nih.govnih.gov. LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry nih.gov. This technique is particularly suitable for analyzing polar and less volatile compounds that are not amenable to gas chromatography chemwhat.pt.
In the context of research involving materials like the this compound wound dressing or related chemical entities, LC-MS could be employed to separate and detect the constituent monomers, such as acrylamide (B121943) and hydroxymenthyl methacrylate (B99206), or potential oligomers and degradation products that might be released from the material in a biological environment. High-resolution mass analyzers, such as Orbitrap systems, provide accurate mass measurements, which are invaluable for determining the elemental composition of unknown compounds and confirming the identity of known substances or their metabolites sigmaaldrich.com. LC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and sensitivity by fragmenting selected ions and analyzing the resulting fragment ions, further aiding in structural elucidation and accurate quantification in complex matrices nih.govchemwhat.pt.
While specific research detailing the LC-MS analysis of the this compound wound dressing polymer or its metabolites was not found in the provided search results, the general applicability and advantages of LC-MS in analyzing complex organic molecules and their transformations in biological samples make it a highly relevant technique for such research nih.govacgih.orgacgih.org.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used chromatographic technique, primarily employed for the separation and analysis of volatile and semi-volatile organic compounds wikipedia.org. GC-MS is a standardized method in metabolomics and is well-suited for identifying and quantifying small molecular metabolites nih.gov.
For research related to "this compound," particularly if investigating volatile organic compounds that might be associated with the material or its interaction with biological systems, GC-MS could be a valuable tool wikipedia.org. While the primary components of the this compound wound dressing polymer (polyurethane, acrylamide, hydroxymenthyl methacrylate) are not typically analyzed directly by GC-MS due to their low volatility, potential volatile impurities from the manufacturing process or certain volatile degradation products could potentially be analyzed using this technique wikipedia.org. Additionally, if "this compound" research involves small molecule active ingredients, such as clotrimazole, GC-MS could be used for their analysis if they are sufficiently volatile or can be derivatized to increase their volatility nih.gov.
GC-MS provides both chromatographic separation and mass spectral data, allowing for the identification of compounds by comparing their mass spectra to extensive libraries wikipedia.org. This technique has been successfully applied in various research areas, including the analysis of bioactive compounds and contaminants. However, specific applications of GC-MS for the analysis of the this compound wound dressing or its related chemical entities were not detailed in the provided search results.
Spectroscopic Approaches for this compound's Mechanistic Studies
Spectroscopic techniques provide valuable information about the structure, functional groups, and interactions of chemical compounds. When combined with other analytical methods, they can offer deeper insights into the mechanisms underlying the behavior of materials like this compound in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Biomolecule Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. NMR is particularly powerful for elucidating the structure of organic compounds and studying their interactions with other molecules.
In the context of "this compound" research, especially concerning the wound dressing material, NMR spectroscopy could be used to characterize the structure of the polymer itself, including the confirmation of the presence and arrangement of monomers like acrylamide and hydroxymenthyl methacrylate drugbank.comwikipedia.org. Furthermore, NMR can be applied to study the interactions between the this compound material or its components and biological molecules such as proteins, lipids, or metabolites in research models. Techniques like ligand-based NMR or protein-observed NMR could potentially provide insights into how components of the dressing interact with the wound environment at a molecular level. The quantitative nature and high reproducibility of NMR also make it suitable for monitoring changes in the material or its surroundings over time.
While the provided search results discuss the general applications of NMR spectroscopy in metabolomics and structural studies, specific research utilizing NMR to study this compound-biomolecule interactions was not found.
Advanced Mass Spectrometry for this compound's Molecular Characterization in Research
Advanced Mass Spectrometry techniques go beyond basic mass analysis to provide more detailed information about the molecular characteristics of compounds. These techniques are crucial for the comprehensive characterization of complex molecules and mixtures in research.
Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) are considered advanced MS approaches. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of analytes and differentiation between compounds with very similar nominal masses sigmaaldrich.com. Tandem MS involves multiple stages of mass analysis, typically involving fragmentation of precursor ions to generate product ions, which provides structural information about the molecule.
In "this compound" research, advanced MS could be used for detailed molecular characterization of the polymer components, potential impurities, or degradation products. For instance, analyzing enzymatic or hydrolytic breakdown products of the this compound polymer using HRMS and MS/MS could help identify the sites of degradation and the resulting chemical species. If the research involves small molecule active ingredients, advanced MS techniques are routinely used for their identification, structure confirmation, and the detection of impurities or related substances. The high sensitivity of advanced MS also allows for the analysis of compounds present at low concentrations in complex research samples.
While the search results highlight the versatility and power of mass spectrometry in various research fields, including proteomics and metabolomics, specific applications of advanced MS for the molecular characterization of the this compound wound dressing or related chemical entities were not detailed.
Development of Novel Assays for this compound Activity in Research Models
Beyond the identification and characterization of the chemical components, research into materials like this compound often requires the development of novel assays to evaluate their activity and effects in specific research models. These assays are designed to measure particular biological responses or interactions that are relevant to the intended application of the material.
The development of novel assays is crucial for understanding the mechanism of action of "this compound" in wound healing or other potential applications. These assays can range from in vitro cell-based assays to assess biocompatibility, cell adhesion, or proliferation, to in vivo models to evaluate wound closure rates, tissue regeneration, or inflammatory responses. The design of these assays is tailored to the specific research question and the properties of the material being investigated.
For example, if "this compound" research focuses on its role as a wound dressing, novel assays might be developed to measure its ability to maintain a moist wound environment, prevent bacterial colonization, or promote the activity of specific cell types involved in healing. These assays often require the integration of biological techniques with analytical methods to quantify the presence of specific biomarkers or to track the fate of the material in the research model.
While the provided search results mention the use of this compound in various clinical and research contexts related to wound healing, and discuss the evaluation of wound dressing properties, specific details on the development of novel assays specifically for "this compound activity" in research models were not extensively provided. However, the principle of developing tailored assays is fundamental to evaluating the performance of biomaterials and pharmaceutical compounds in research.
High-Throughput Screening Methodologies for this compound's Biological Effects (in vitro)
High-throughput screening (HTS) is a widely adopted approach in biological and chemical sciences for rapidly testing large numbers of compounds against specific biological targets or for various effects, including toxicity. nih.govnih.govpharmtech.commdpi.com HTS typically involves the automation and miniaturization of assays, enabling the examination of thousands of compounds efficiently. pharmtech.commdpi.com In vitro HTS methods are utilized to identify chemical hazards and evaluate biological effects on a broad spectrum of endpoints, such as interactions with receptors, enzyme inhibition, and cytotoxicity. fda.gov Despite the general application of HTS in assessing the in vitro biological effects of various substances and materials nih.govmdpi.comfda.gov, specific research findings detailing the use of high-throughput screening methodologies exclusively applied to evaluate the biological effects of this compound in vitro were not found in the conducted literature search.
Biosensor Applications for this compound's Dynamic Interactions
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific substances or monitor biological processes, often in real-time. nih.govmdpi.com They can be used to study dynamic changes in molecular interactions and have applications in detecting biomolecules, monitoring cellular responses, and analyzing enzyme activity. nih.govmdpi.comresearchgate.net Various types of biosensors exist, including those based on fluorescence resonance energy transfer (FRET) nih.gov or aptamers mdpi.com, capable of providing insights into molecular dynamics and interactions. While biosensors offer powerful tools for studying dynamic interactions in biological and chemical systems nih.govmdpi.commdpi.comresearchgate.netdynamic-biosensors.com, specific research findings describing the application of biosensors exclusively for studying the dynamic interactions of this compound were not identified in the reviewed literature.
Theoretical Frameworks and Computational Chemical Biology of Omiderm
Quantum Mechanical and Molecular Dynamics Simulations of Omiderm
Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are fundamental computational tools used to study the electronic structure, properties, and dynamic behavior of molecules. QM methods are based on solving the Schrödinger equation and are essential for understanding chemical bonding, reactivity, and electronic transitions. MD simulations, on the other hand, simulate the time evolution of a molecular system by applying classical mechanics to the atoms, providing insights into conformational changes, flexibility, and interactions over time. Hybrid QM/MM approaches combine the strengths of both methods, treating the chemically active region with QM and the rest of the system with MM, which is particularly useful for studying reactions in complex environments like proteins or solutions. nih.govmpg.dersc.orgfrontiersin.orgmdpi.com
Applying these methods to this compound would involve generating a 3D structural model of the compound. QM calculations could then be performed to determine its electronic properties, such as charge distribution, frontier molecular orbitals, and potential reaction sites. MD simulations could explore the conformational landscape of this compound in different environments (e.g., water, lipid bilayers) and its dynamic behavior.
Prediction of this compound's Reactivity and Conformational Dynamics
The reactivity of a chemical compound is closely related to its electronic structure. QM calculations can predict potential reaction pathways and transition states by calculating activation energies. By analyzing the molecular orbitals and charge distribution obtained from QM calculations, insights into which parts of the this compound molecule are likely to participate in chemical reactions can be gained. nih.govfrontiersin.org
Molecular dynamics simulations are crucial for understanding the conformational flexibility of this compound. Molecules are not rigid entities; they constantly move and change shape. MD simulations can sample these conformational changes over time, revealing the most probable conformers and the transitions between them. This is particularly important for understanding how this compound might fit into a binding site or interact with other molecules. mdpi.comfrontiersin.orgnih.govyoutube.com
While specific data for this compound is not available in the provided search results, the application of QM and MD simulations to other chemical systems illustrates the type of data that could be generated. For example, QM/MM simulations have been used to study reaction mechanisms in complex biological systems, providing free energy profiles and identifying key interactions stabilizing transition states. frontiersin.orgmdpi.com MD simulations are widely used to explore protein-ligand interactions and conformational changes relevant to drug binding. mdpi.comnih.govmpg.de
Modeling this compound-Target Binding Energetics
Understanding how this compound interacts with potential biological targets (e.g., proteins, lipids) is critical. Molecular docking and MD simulations, often combined with free energy calculations, are used to model these interactions and estimate binding affinities. Molecular docking predicts the preferred binding orientation and pose of this compound within a target's binding site. MD simulations can then refine these poses and account for the flexibility of both this compound and the target, providing a more realistic picture of the binding process. mdpi.commpg.denih.govnih.govbiointerfaceresearch.com
Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on trajectories from MD simulations to estimate the binding free energy. These calculations decompose the total binding energy into different components, such as van der Waals interactions, electrostatic interactions, and solvation effects, providing insights into the driving forces of binding.
While specific binding data for this compound is not present in the search results, studies on other compounds demonstrate the utility of these methods. For instance, molecular docking and QSAR have been used together to predict the activity of compounds against specific targets. nih.govbiointerfaceresearch.com MD simulations coupled with QM/MM have been employed to study ligand binding to proteins and the effect of ligand modifications on binding affinity. mpg.de
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies for this compound Research
Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. QSAR is a chemoinformatics approach that develops mathematical models to correlate the chemical structure or properties of compounds with their biological activity. researchgate.netresearchgate.netmdpi.comneovarsity.org By building QSAR models based on a set of compounds with known structures and activities, it is possible to predict the activity of new or untested compounds like this compound or its analogues.
The process typically involves calculating molecular descriptors that represent various physicochemical and structural properties of the compounds. These descriptors are then used to build statistical models (e.g., linear regression, machine learning algorithms) that relate the descriptors to the observed biological activity. researchgate.netresearchgate.netmdpi.comneovarsity.org
Ligand-Based and Structure-Based Design Principles for this compound Analogues
Chemoinformatics approaches, including QSAR, support both ligand-based and structure-based design principles for developing new compounds with desired properties, such as this compound analogues.
Ligand-based drug design (LBDD) relies on the knowledge of known active compounds. Techniques like QSAR, pharmacophore modeling, and molecular similarity are used to identify the key structural features and physicochemical properties responsible for the observed activity. nih.govnih.govfrontiersin.org For this compound, if some initial activity data were available for this compound or related compounds, LBDD could help identify the crucial molecular features that contribute to its activity and guide the design of analogues with improved properties.
Structure-based drug design (SBDD) utilizes the 3D structure of the biological target. Methods such as molecular docking and molecular dynamics simulations are used to understand the interactions between the ligand (this compound or its analogues) and the target protein. mdpi.comnih.govnih.govbiointerfaceresearch.com This information can then be used to design new compounds that fit better into the binding site or establish more favorable interactions.
QSAR models can complement both LBDD and SBDD by providing predictive models that relate structural modifications to changes in biological activity. This allows for the virtual screening of large libraries of potential this compound analogues and prioritizing those with the highest predicted activity for synthesis and experimental testing. researchgate.netmdpi.comneovarsity.orgmdpi.com
Predictive Modeling of this compound's Biological Activity in Research Models
QSAR models can be used to predict the biological activity of this compound and its potential analogues in various research models. These models are built using experimental data from relevant biological assays. Once a robust and validated QSAR model is established, it can predict the activity of compounds that have not yet been experimentally tested. nih.govresearchgate.netresearchgate.netmdpi.comneovarsity.orgmdpi.comresearchgate.net
The predictive power of a QSAR model depends on the quality and relevance of the training data, the choice of molecular descriptors, and the statistical method used. Rigorous validation is crucial to ensure the model's reliability for predicting the activity of new compounds. researchgate.netmdpi.comresearchgate.netneovarsity.org
While specific predictive modeling results for this compound are not available, the application of QSAR in predicting the biological activity of diverse sets of compounds, including potential drug candidates and nanomaterials, highlights its potential utility in this compound research. researchgate.netmdpi.commdpi.comresearchgate.net
Interactive Table 1: Illustrative QSAR Data Structure (Hypothetical for this compound Analogues)
| Compound ID | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., H-Bond Donors) | Predicted Activity (Arbitrary Units) |
| This compound | X.XX | YYY.YY | Z | P.PP |
| Analogue 1 | X1.X1 | Y1Y.Y1 | Z1 | P1.P1 |
| Analogue 2 | X2.X2 | Y2Y.Y2 | Z2 | P2.P2 |
| ... | ... | ... | ... | ... |
Systems Biology Approaches to this compound's Biological Impact
Systems biology is an interdisciplinary field that studies biological systems as integrated and complex networks of interacting components, rather than focusing on individual parts in isolation. ox.ac.ukuct.ac.zamdpi.comuottawa.canih.govstanford.edunih.govfrontiersin.orgkeaipublishing.com Applying systems biology approaches to this compound involves understanding how it might perturb or interact with entire biological networks, such as signaling pathways, metabolic networks, or gene regulatory networks.
These approaches often integrate large-scale "omics" data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to create a holistic view of the biological system and predict emergent behaviors. mdpi.comuottawa.canih.govfrontiersin.org For this compound, systems biology could be used to investigate its potential impact on multiple biological pathways simultaneously.
Computational tools and databases are essential for analyzing and integrating the complex datasets generated in systems biology studies. ox.ac.ukmdpi.comnih.gov By mapping the known or predicted targets of this compound onto biological networks, it might be possible to identify the key pathways affected and predict the downstream consequences of this compound exposure or activity.
While no specific systems biology studies on this compound were found in the search results, the application of these approaches in understanding complex diseases like cancer and the impact of chemical compounds on biological systems in general demonstrates their relevance. mdpi.comnih.govstanford.edufrontiersin.org Systems chemical biology, a related field, specifically aims to integrate chemical knowledge with biological databases and simulation tools to understand how small molecules affect biological systems. nih.gov
Interactive Table 2: Illustrative Systems Biology Data Integration (Hypothetical)
| Biological Entity | Type (e.g., Protein, Gene, Metabolite) | Potential Interaction with this compound (e.g., Binding, Upregulation, Downregulation) | Involved Pathway |
| Entity A | Protein | Binding | Signaling Pathway 1 |
| Entity B | Gene | Upregulation | Metabolic Pathway 2 |
| Entity C | Metabolite | Altered Level | Metabolic Pathway 2 |
| ... | ... | ... | ... |
Based on the available information, a detailed article focusing solely on the chemical compound "this compound" and its theoretical frameworks and computational chemical biology, specifically network analysis of its perturbations on biological systems and computational flux analysis in this compound-treated metabolic pathways (Sections 5.3.1 and 5.3.2 as per the provided outline), cannot be generated. The conducted searches did not yield specific research findings or data tables directly addressing these precise computational analyses in relation to this compound.
This compound is primarily described in the provided search results as a hydrophilic copolymer membrane made of polyurethane, used as a wound dressing. mdpi.com While its physical properties, such as water vapor permeability and mechanical strength, have been studied and compared to other wound dressings researchgate.netmdpi.comresearchgate.net, and its composition has been noted to include components like Acrylamide (B121943) and hydroxymenthyl methacrylate (B99206) (likely hydroxyethyl (B10761427) methacrylate) mdpi.com, there is no information detailing computational studies on how this compound specifically perturbs biological systems at a network level or influences metabolic pathways through flux analysis.
The search results provided general information about computational biology approaches, including network analysis and metabolic flux analysis, and their applications in understanding biological systems, disease mechanisms, and drug discovery biorxiv.orgnumberanalytics.comnumberanalytics.commdpi.compurdue.educreative-proteomics.comfrontiersin.orgwikipedia.orgrsc.orga-star.edu.sgcortecnet.comjpionline.org. However, these discussions were not linked to this compound. Computational techniques mentioned in relation to materials like hydrogels, which this compound is described as, focused more on characterizing mechanical and thermal behavior through methods like molecular dynamics simulations researchgate.net.
Therefore, fulfilling the request to provide thorough, informative, and scientifically accurate content strictly adhering to the provided outline for sections 5.3.1 and 5.3.2 concerning this compound is not possible with the current information.
PubChem CIDs of Mentioned Compounds
Future Research Directions and Unanswered Questions for Omiderm
Methodological Innovations in Omiderm's Mechanistic Elucidation
Current understanding of this compound's mechanism of action primarily revolves around its physical properties as a wound dressing, such as maintaining a moist environment, facilitating gas exchange, and acting as a bacterial barrier fishersci.at. However, a more detailed, molecular-level understanding of its interactions with the complex biological milieu of a healing wound is still evolving. Future research could focus on developing and applying advanced methodologies to elucidate these intricate mechanisms.
Innovative approaches might include the use of in situ spectroscopic techniques to study the real-time interactions between the polymer surface and wound exudate components, including proteins, growth factors, and immune cells. Microfluidic models simulating the wound microenvironment could provide controlled systems to observe cellular responses, such as fibroblast proliferation, keratinocyte migration, and angiogenesis, in the presence of this compound. Advanced imaging techniques, such as correlative light and electron microscopy, could offer higher resolution insights into the cellular integration and tissue remodeling processes occurring at the this compound-tissue interface. Furthermore, the application of 'omics' technologies (e.g., proteomics, metabolomics) on wound fluid collected beneath the dressing could reveal the specific biochemical pathways influenced by this compound, providing a deeper understanding of its biological activity beyond simple barrier function.
Exploration of this compound's Potential as Research Probes in Chemical Biology
The application of this compound or its modified components as research probes in chemical biology represents an unexplored area. Chemical probes are small molecules or materials used to perturb biological systems and study protein function or biological processes. While this compound is a polymeric material, its constituent monomers, acrylamide (B121943) and 2-hydroxyethyl methacrylate (B99206), or functionalized versions of the polymer, could potentially be adapted for such purposes.
Future research could investigate the potential to functionalize the this compound polymer backbone or its monomers with specific chemical handles or reporter molecules. These modified materials could then be used to probe specific cellular interactions, track material degradation pathways in biological environments, or investigate the adsorption and release kinetics of biomolecules within the wound bed. Exploring the interaction of this compound components with specific enzymes or receptors involved in wound healing pathways using chemical biology techniques could also provide novel insights into its biological effects. This would require developing targeted synthetic strategies to create well-defined this compound-based probes with controlled reactivity and specificity.
Advanced Synthetic Strategies for Complex this compound Analogs
The current synthesis of this compound involves the polymerization of acrylamide and 2-hydroxyethyl methacrylate fishersci.at. Developing advanced synthetic strategies could lead to the creation of more complex this compound analogs with tailored properties for specific wound healing applications.
Research in this area could focus on controlled polymerization techniques to achieve precise control over polymer architecture, molecular weight distribution, and copolymer composition. Exploring the grafting of additional functional monomers or bioactive molecules onto the polyurethane backbone or the acrylamide/2-hydroxyethyl methacrylate copolymer could introduce new properties, such as enhanced antimicrobial activity, improved cell adhesion, or the controlled release of therapeutic agents. Furthermore, investigating novel crosslinking strategies could allow for tuning the mechanical properties, degradation rate, and swelling behavior of the this compound material. The development of sophisticated synthetic routes would be crucial for creating libraries of this compound analogs to systematically study the relationship between material structure and biological function.
Integration of Multiscale Data for Comprehensive this compound Understanding
A comprehensive understanding of this compound's performance necessitates the integration of data obtained from multiple scales, ranging from the molecular interactions at the polymer-tissue interface to the macroscopic clinical outcomes in wound healing.
Future research should aim to integrate data from various experimental techniques and computational models. This could involve combining data from surface characterization techniques (e.g., atomic force microscopy, scanning electron microscopy) with data from cellular assays (e.g., cell viability, proliferation, migration) and in vivo studies (e.g., wound closure rates, inflammatory response). wikipedia.org Computational modeling, such as molecular dynamics simulations, could provide insights into the interactions of water and biomolecules with the polymer at the atomic scale, while larger-scale models could simulate nutrient and oxygen diffusion through the dressing or predict tissue regeneration patterns. Integrating these diverse datasets using bioinformatics and machine learning approaches could lead to predictive models that correlate material properties with biological responses and clinical outcomes, guiding the design of next-generation wound dressings.
Open Questions in this compound's Fundamental Biological and Chemical Research
Despite its use as a wound dressing, several fundamental questions regarding this compound's biological and chemical properties remain unanswered.
From a biological perspective, the precise mechanisms by which this compound interacts with different cell types in the wound environment and influences their behavior are not fully elucidated. The long-term fate of the this compound material in the body, including its degradation products and their potential biological effects, warrants further investigation. The influence of patient-specific factors, such as age, underlying health conditions, and wound type, on this compound's performance and the biological response to the material are also areas requiring more research. wikipedia.org
Q & A
Basic Research Questions
Q. What experimental methods are recommended for evaluating the mechanical properties of Omiderm in comparison to chitosan-based films?
- Methodology : Use tensile testing to measure tensile strength, elongation at fracture, and Young’s modulus. Compare results with chitosan films dissolved in lactic acid (Chitosan-LA) and acetic acid (Chitosan-AA), as these solvents impact flexibility and bioadhesion. Include commercial this compound films as a control group. Ensure standardized sample preparation (e.g., solvent concentration, drying temperature) to minimize variability .
- Key Findings : Chitosan-LA films exhibit lower tensile strength but superior elongation and flexibility compared to this compound, making them more suitable for wound-healing applications .
Q. How can researchers assess the biocompatibility of this compound for dermatological applications?
- Methodology :
Conduct in vitro cytotoxicity assays (e.g., MTT assay) using human keratinocyte cell lines.
Perform in vivo irritation tests on animal models (e.g., murine skin) to evaluate inflammatory responses.
Measure water vapor permeability and bioadhesion strength to assess clinical suitability .
- Data Interpretation : this compound’s non-irritant properties and permeability align with wound-management requirements, but flexibility limitations may necessitate composite material development .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanical performance across studies be resolved?
- Analytical Framework :
Source Identification : Compare solvent systems (e.g., lactic acid vs. acetic acid), drying protocols, and testing conditions (humidity, temperature) across studies.
Statistical Reconciliation : Apply ANOVA or mixed-effects models to isolate variables causing discrepancies.
Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., Khan et al., 2000) to identify trends .
- Example Contradiction : Chitosan-LA films show lower tensile strength than this compound in some studies but outperform in elongation metrics. Contextualize trade-offs between strength and flexibility for specific applications .
Q. What strategies optimize this compound’s synthesis parameters for enhanced bioadhesion without compromising mechanical integrity?
- Experimental Design :
DoE (Design of Experiments) : Vary solvent concentration (lactic acid), crosslinking agents (e.g., genipin), and curing times.
Response Surface Methodology (RSM) : Model interactions between synthesis variables and outcomes (e.g., adhesion strength, tensile properties).
Validation : Validate optimized parameters via in situ adhesion testing on ex vivo skin models .
- Outcome Metrics : Target a balance where bioadhesion force exceeds 0.5 N/cm² while maintaining elongation >150% .
Q. How can researchers address variability in this compound’s performance under different physiological conditions (e.g., pH, moisture)?
- Methodology :
Simulated Environmental Chambers : Replicate wound pH (4.5–7.4) and moisture levels (40–90% RH) to test material stability.
Accelerated Aging Studies : Expose this compound to oxidative stress (H₂O₂) and enzymatic degradation (collagenase) to predict long-term performance.
Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate environmental factors with degradation rates .
Data Presentation Guidelines
| Property | This compound | Chitosan-AA | Chitosan-LA |
|---|---|---|---|
| Tensile Strength (MPa) | 25.3 ± 1.2 | 28.7 ± 1.5 | 18.9 ± 0.9 |
| Elongation at Break (%) | 85 ± 4 | 70 ± 3 | 120 ± 6 |
| Water Permeability (g/m²/day) | 310 ± 20 | 280 ± 15 | 350 ± 25 |
| Data sourced from Khan et al. (2000) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
